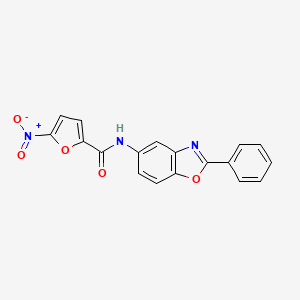
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (NBD-556) is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. NBD-556 is a member of the benzoxazole family and is known to exhibit potent antibacterial and antifungal properties. In
Aplicaciones Científicas De Investigación
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal properties against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has also been investigated for its potential use as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is not well understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been shown to bind to the peptidoglycan layer of bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antibacterial and antifungal properties, 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide has also been shown to exhibit anti-inflammatory and antioxidant effects, suggesting that it may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is its broad-spectrum antibacterial and antifungal activity, making it a potentially useful tool for the study of bacterial and fungal infections. However, one of the limitations of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide. One area of interest is the development of more efficient synthesis methods for 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide and the development of more potent and selective antibacterial and antifungal agents based on its structure. Finally, the potential applications of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide in the treatment of inflammatory and oxidative stress-related diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide involves the reaction of 5-nitro-2-furoic acid with 2-phenyl-1,3-benzoxazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide as a yellow solid in good yield.
Propiedades
IUPAC Name |
5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-17(15-8-9-16(25-15)21(23)24)19-12-6-7-14-13(10-12)20-18(26-14)11-4-2-1-3-5-11/h1-10H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSTKKAFQFZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
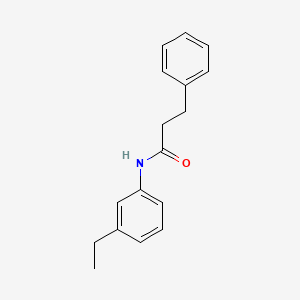
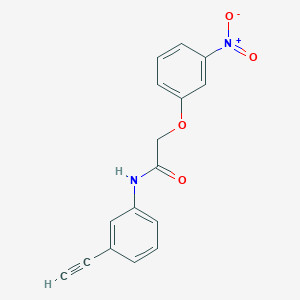
![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
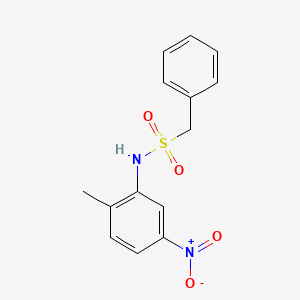
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
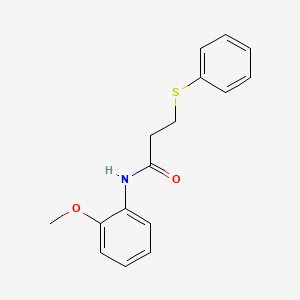
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

